9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy-
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Overview
Description
9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- is a derivative of xanthone, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts such as ytterbium, palladium, and ruthenium has also been explored to facilitate the synthesis of xanthone derivatives .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones, hydroxylated derivatives, and fully reduced xanthene compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-Alzheimer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- 1-hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2-methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness: Compared to its analogs, 9H-Xanthen-9-one, 2,3,4,4a-tetrahydro-1-hydroxy- stands out due to its specific hydroxy and tetrahydro functionalities, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
193410-85-4 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
9-hydroxy-2,3,4,4a-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C13H12O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-2,4,6,11,15H,3,5,7H2 |
InChI Key |
UZRGXYQCRRQLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=C(C3=CC=CC=C3O2)O)C(=O)C1 |
Origin of Product |
United States |
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